2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole
Description
Properties
Molecular Formula |
C22H15BrN4 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1H-benzimidazole |
InChI |
InChI=1S/C22H15BrN4/c23-16-12-10-15(11-13-16)21-18(14-27(26-21)17-6-2-1-3-7-17)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25) |
InChI Key |
SCOOEICZZQAXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrazole ring through a cycloaddition reaction involving hydrazine and an α,β-unsaturated carbonyl compound. This intermediate can then be further reacted with a benzimidazole derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzimidazole-pyrazole compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Benzimidazole or Pyrazole Moieties
2-(4-Bromophenyl)-1H-benzimidazole (3a)
- Structure : Simpler benzimidazole derivative lacking the pyrazole ring.
- Synthesis : Condensation of ortho-phenylenediamine and 4-bromobenzaldehyde (71–88% yield) .
- Activity: Not explicitly reported, but benzimidazoles are known for antimicrobial and anticancer properties.
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Pyrazole-carbaldehyde intermediate in the synthesis of the target compound.
- Role : Serves as a precursor for azomethine derivatives, enabling functionalization with diverse anilines .
(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one
Functional Analogues with Anti-Inflammatory or Anticancer Activity
Oxadiazole Derivatives ()
- Structure : 1,3,4-Oxadiazole substituted with 4-bromophenyl and chlorophenyl/dimethoxyphenyl groups.
- Activity : Exhibited 59.5% and 61.9% anti-inflammatory activity (vs. 64.3% for indomethacin at 20 mg/kg) .
- Comparison : Higher quantified efficacy than the target compound’s reported anti-inflammatory activity.
1,3,4-Thiadiazole Derivatives ()
- Structure : Thiadiazole-triazole hybrids with 4-bromophenyl and methyl groups.
- Activity: Compounds 9b and 9g showed potent anti-breast cancer effects with minimal toxicity to normal cells .
- Synthesis Advantage : Solvent-free grinding method enhances sustainability.
Isoxazolidine Derivatives ()
Heterocyclic Analogues with Modified Cores
Thiazole Derivatives ()
- Structure : Thiazole-pyrazole hybrids with 4-bromophenyl and fluorophenyl groups.
- Activity : Pyrazolin-1-carbothioamide derivatives exhibit broad biological activity .
- Comparison : Thiazole’s sulfur atom may enhance metabolic stability compared to benzimidazole.
Triazole Derivatives ()
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis is modular, enabling diversification at the 4-position of the pyrazole ring .
- Bioactivity Gaps : While anti-inflammatory and antitubercular activities are claimed, quantitative data (e.g., IC50, % inhibition) are lacking compared to oxadiazole derivatives .
- Structural Advantages : The benzimidazole-pyrazole hybrid may offer improved DNA intercalation or enzyme inhibition compared to simpler heterocycles .
- Environmental Impact : Solvent-free methods (e.g., ) outperform traditional condensation routes in sustainability .
Q & A
Q. What are the common synthetic routes for preparing 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole?
The synthesis typically involves a multi-step approach:
- Vilsmeier-Haack Reaction : Reacting phenylhydrazine with 4-bromoacetophenone to form a pyrazole carboxaldehyde intermediate .
- Cyclization : Condensation of the aldehyde intermediate with o-phenylenediamine under acidic conditions to yield the benzimidazole core .
- Functionalization : Substitution at the 4-position using nucleophilic reagents to introduce bromophenyl and phenyl groups .
Q. Key Reaction Conditions :
- Dry toluene or ethanol as solvents.
- Reflux temperatures (60–100°C) for 6–24 hours.
- Column chromatography (ethyl acetate/petroleum ether) for purification .
Q. How is the crystal structure of this compound determined experimentally?
Methodology :
- X-ray Diffraction : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Data Collection : ω and φ scans at 293 K, with multi-scan absorption correction (e.g., SAINT software) .
- Refinement : SHELXL software is used for least-squares refinement. Hydrogen atoms are constrained using riding models. Structural validation includes R-factor analysis (R1 < 0.05 for high-quality data) .
Q. Example Crystallographic Parameters :
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, C2/c | |
| Unit cell dimensions | a = 27.749 Å, b = 7.425 Å, c = 24.523 Å | |
| Dihedral angles | Pyrazole-phenyl: 21.8°, bromophenyl: 41.8° |
Advanced Research Questions
Q. How can researchers design pharmacological studies to evaluate anti-inflammatory or antitubercular activity?
Experimental Design :
- In Vitro Assays :
- In Vivo Models :
Q. What strategies resolve discrepancies in crystallographic data during refinement?
Common Challenges :
- Disordered solvent molecules or substituents.
- Overlapping electron density peaks.
Q. Solutions :
- SHELXL Tools :
- Validation Software : Use PLATON to check for missed symmetry or hydrogen bonding networks .
- Twinned Data : Apply HKLF5 format in SHELXL for twin refinement .
Case Study : In a derivative with a twisted bromophenyl ring (dihedral angle = 41.8°), intramolecular C–H···O bonds stabilized the conformation despite steric hindrance .
Q. How can computational methods predict the compound’s biological activity or reactivity?
Methodology :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMOs) and global reactivity descriptors (e.g., electrophilicity index) .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or HIV-1 reverse transcriptase) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
Example : Similar benzimidazole derivatives showed strong electrophilicity (ω = 5.2 eV), correlating with anti-corrosion and DSSC applications .
Data Contradiction Analysis
Q. How to address conflicting results in biological activity across studies?
Root Causes :
- Variability in assay protocols (e.g., cell line sensitivity).
- Impurities in synthesized batches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
